molecular formula C13H11ClN2O3 B2572516 3-[3-(3-Chlorphenyl)-6-oxopyridazin-1(6H)-yl]propansäure CAS No. 1255784-12-3

3-[3-(3-Chlorphenyl)-6-oxopyridazin-1(6H)-yl]propansäure

Katalognummer: B2572516
CAS-Nummer: 1255784-12-3
Molekulargewicht: 278.69
InChI-Schlüssel: JLWGRHABTLSHCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex molecular structure and burstiness due to the varying functional groups

Wissenschaftliche Forschungsanwendungen

3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Vorbereitungsmethoden

The synthesis of 3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves several steps. One common method includes the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-(3-chlorophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(3-chlorophenyl)-6-oxopyridazine. Finally, the compound is hydrolyzed to yield 3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid .

Analyse Chemischer Reaktionen

3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Wirkmechanismus

The mechanism of action of 3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways in cells. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can be compared with other similar compounds, such as:

  • 3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid
  • 3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid
  • 3-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect the chemical and biological properties of these compounds, highlighting the uniqueness of 3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid .

Biologische Aktivität

The compound 3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is part of a class of pyridazinone derivatives that have garnered interest due to their potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and research findings related to this compound, emphasizing its pharmacological properties.

Synthesis

The synthesis of pyridazinone derivatives typically involves multi-step synthetic routes. For instance, 3(2H)-pyridazinone derivatives can be synthesized through condensation reactions involving various aryl and heteroaryl groups. The specific synthetic route for 3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has not been extensively documented in the literature, but similar compounds have been synthesized using methods such as:

  • Bromination : Utilizing bromine in acetic acid to introduce halogen substituents.
  • Hydrazone Formation : Reacting hydrazine derivatives with carbonyl compounds to form hydrazones, which are then cyclized to form pyridazinones.

Anticancer Properties

Research has demonstrated that several pyridazinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from pyridazinone structures have shown promising results in inhibiting the growth of HCT116 colon carcinoma cells with IC50 values indicating potent activity.

CompoundCell LineIC50 (µM)Reference
39HCT1160.091Bruel et al., 2012
40BT-549 (Breast)<2Ahmad et al., 2010
VariousNCI-H522 (Lung)<2Ahmad et al., 2010

These findings suggest that the structural modifications in pyridazinones can enhance their antitumor efficacy.

Enzyme Inhibition

Pyridazinone derivatives have also been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, a study highlighted that certain substituted pyridazinones exhibited dual inhibition of AChE with potent IC50 values.

CompoundAChE Inhibition IC50 (µM)Reference
A0.24Özçelik et al., 2010
B1.3Özdemir et al., 2017

This dual inhibition mechanism indicates the potential therapeutic applications of these compounds in treating neurodegenerative disorders.

Case Studies

In a notable study by Özçelik et al. (2022), a series of pyridazinone derivatives were synthesized and evaluated for their biological activities. Among these, compound BMS-986235 showed significant improvements in cardiac structure and function in mouse models of heart failure, indicating a broader pharmacological profile for some pyridazinones beyond anticancer activity.

Eigenschaften

IUPAC Name

3-[3-(3-chlorophenyl)-6-oxopyridazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c14-10-3-1-2-9(8-10)11-4-5-12(17)16(15-11)7-6-13(18)19/h1-5,8H,6-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWGRHABTLSHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.